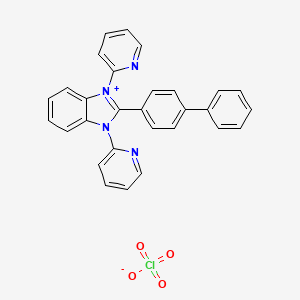![molecular formula C16H15BrN2O2 B7452083 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
3-[(4-bromobenzoyl)amino]-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromobenzoyl)amino]-N-ethylbenzamide, also known as BBAEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBAEB is a small molecule that belongs to the class of benzamides, which are known to possess various biological activities.
Mechanism of Action
The exact mechanism of action of 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide is not fully understood, but it is believed to modulate various signaling pathways involved in cellular processes such as cell proliferation, apoptosis, and inflammation. 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-bromobenzoyl)amino]-N-ethylbenzamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
3-[(4-bromobenzoyl)amino]-N-ethylbenzamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities at low concentrations. However, 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of the compound. Another area of research is the identification of new therapeutic applications for 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide and to identify potential targets for its therapeutic use.
Synthesis Methods
3-[(4-bromobenzoyl)amino]-N-ethylbenzamide can be synthesized using a multi-step procedure, which involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. The resulting intermediate is then reacted with N-ethylanthranilic acid in the presence of a base to produce 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide. The purity and yield of the final product can be improved by recrystallization and purification techniques.
Scientific Research Applications
3-[(4-bromobenzoyl)amino]-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. 3-[(4-bromobenzoyl)amino]-N-ethylbenzamide has also been investigated for its potential use as a diagnostic agent for certain types of cancer.
properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-18-15(20)12-4-3-5-14(10-12)19-16(21)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGWOEQRCRGLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)






![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)




